
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one
Übersicht
Beschreibung
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a bicyclic organic compound containing two nitrogen atoms in its structure. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one involves the inhibition of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and learning and memory. The binding of glutamate to NMDA receptors results in the influx of calcium ions into the neuron, which triggers various intracellular signaling pathways. This compound binds to the glycine-binding site of NMDA receptors and prevents the activation of the receptor by glutamate. This results in the inhibition of calcium influx and downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound selectively inhibits the activity of NMDA receptors without affecting other glutamate receptors. In vivo studies have shown that this compound can cross the blood-brain barrier and selectively inhibit NMDA receptors in the brain. This results in the modulation of synaptic plasticity and the potential treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its selectivity for NMDA receptors, its ability to cross the blood-brain barrier, and its potential for the treatment of neurological disorders. However, the limitations of using this compound include its moderate to low yields during synthesis, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one. One direction is the investigation of its potential for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the investigation of its potential toxicity and side effects is also an important area of research. Finally, the study of its interactions with other neurotransmitter systems and its potential for use in combination therapies is also an interesting direction for future research.
Wissenschaftliche Forschungsanwendungen
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in various fields. In neuroscience, this compound has been investigated for its ability to modulate the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to selectively inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors. This makes it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
6-bromo-7-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCTXTKTMJSSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238023 | |
| Record name | 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170098-93-8 | |
| Record name | 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

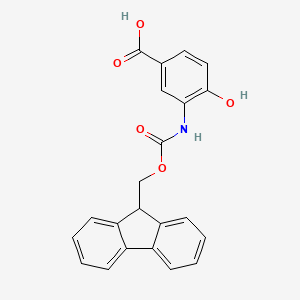

![3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid](/img/structure/B3245542.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)

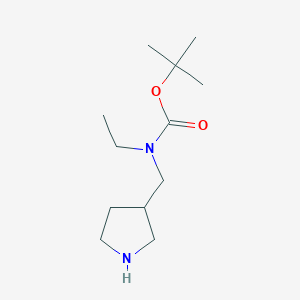
![1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B3245571.png)
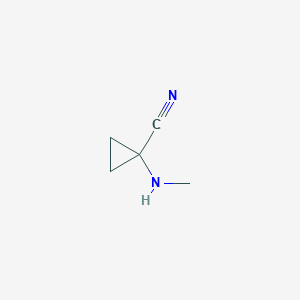
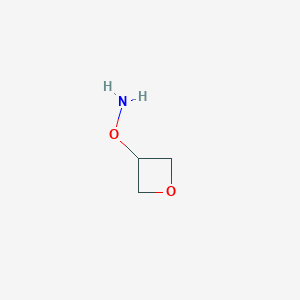
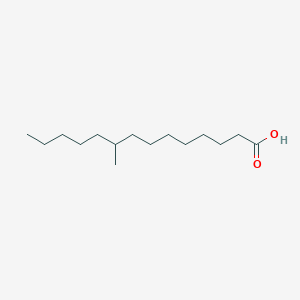
![3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester](/img/structure/B3245603.png)
amino}-2-phenylacetic acid](/img/structure/B3245605.png)

